molecular formula C12H13NO3 B6273929 rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, trans CAS No. 1784747-50-7

rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, trans

Cat. No.: B6273929
CAS No.: 1784747-50-7
M. Wt: 219.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, trans, is an organic compound known for its versatile applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, trans, typically involves the following steps:

    Synthesis of 4-phenylpyrrolidine-3-carboxylate: This is achieved through a series of reactions starting from readily available starting materials. The key step involves the formation of the pyrrolidine ring.

    Protonation with Hydroxylamine: The intermediate product is then protonated using hydroxylamine to form hydroxylamine hydrochloride.

    Final Reaction: The hydroxylamine hydrochloride reacts with the intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, trans, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, trans, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, trans, involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or enzymology.

Comparison with Similar Compounds

Similar Compounds

  • Rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride
  • Rac-methyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate hydrochloride
  • Rac-methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate

Uniqueness

Rac-methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate, trans, is unique due to its specific stereochemistry and the presence of both an oxo group and a phenyl ring. These features contribute to its distinct reactivity and interaction profiles compared to similar compounds .

Properties

CAS No.

1784747-50-7

Molecular Formula

C12H13NO3

Molecular Weight

219.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.